molecular formula C10H12ClNO2 B6283560 2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride CAS No. 149506-48-9

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

Cat. No.: B6283560
CAS No.: 149506-48-9
M. Wt: 213.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique indene structure, which includes an amino group and a carboxylic acid group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.

    Amination: The indene undergoes an amination reaction to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or amines under catalytic conditions.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 5-position. This can be done through carboxylation reactions using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, acylating agents, and alkylating agents can be used under appropriate conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-indene-5-carboxylic

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-9-4-6-1-2-7(10(12)13)3-8(6)5-9;/h1-3,9H,4-5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMCQYSYQAJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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